molecular formula C20H31ClN2O2 B6058175 1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol

1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol

Cat. No.: B6058175
M. Wt: 366.9 g/mol
InChI Key: GBISLZRWTXIUPZ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol is a complex organic compound that features a combination of azepane, pyrrolidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-(pyrrolidin-1-ylmethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with azepane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-4-chlorophthalazine
  • 1-(Azepan-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

Uniqueness

1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN2O2/c21-18-7-8-20(17(13-18)14-22-11-5-6-12-22)25-16-19(24)15-23-9-3-1-2-4-10-23/h7-8,13,19,24H,1-6,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBISLZRWTXIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Cl)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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